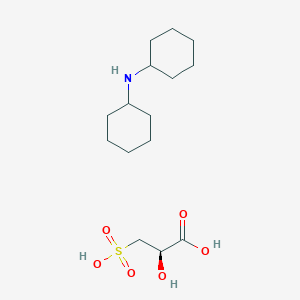
Dicyclohexylamine (R)-2-hydroxy-3-sulfopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate is a chemical compound that combines dicyclohexylamine with ®-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in various industrial processes. The ®-2-hydroxy-3-sulfopropanoate moiety adds unique properties to the compound, making it useful in specific scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline (phenylamine) using catalysts such as ruthenium or palladium.
Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with ammonia or cyclohexylamine in the presence of a catalyst such as palladium/carbon under hydrogen pressure.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine, producing dicyclohexylamine.
Industrial Production Methods
Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: Dicyclohexylamine can be oxidized to form corresponding nitrosamines or other oxidized products.
Reduction: It can be reduced to form cyclohexylamine or other reduced derivatives.
Substitution: Dicyclohexylamine can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Hydrogen gas in the presence of palladium/carbon or ruthenium catalysts is commonly used.
Substitution: Various alkyl halides and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrosamines and other oxidized derivatives.
Reduction: Cyclohexylamine and other reduced amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of dicyclohexylamine involves its interaction with various molecular targets:
Spermidine Synthase Inhibition: Dicyclohexylamine inhibits spermidine synthase, affecting polyamine biosynthesis in plants.
Antibacterial Activity: It inhibits bacterial growth by targeting spermidine synthase in bacteria.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Diphenylamine: Used in similar industrial applications but has different chemical properties and reactivity.
Uniqueness
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate is unique due to its combination of dicyclohexylamine and ®-2-hydroxy-3-sulfopropanoate, providing distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C15H29NO6S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/C12H23N.C3H6O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;2-/m.0/s1 |
InChI Key |
ZMSVUGQGSOYQRN-WNQIDUERSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)O)S(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















